Superior Aqueous Solubility via PEG20 Spacer
Amino-PEG20-Boc, with its 20-unit PEG spacer, belongs to a class of compounds whose aqueous solubility is directly correlated with PEG chain length. A comprehensive computational and experimental study on monodisperse PEG-appended molecules demonstrates a clear positive trend: as PEG chain length increases, water solubility increases in a non-linear but predictable manner [1]. While this study does not directly test Amino-PEG20-Boc, it provides strong class-level evidence that a PEG20 linker confers significantly higher aqueous solubility than shorter homologs like PEG6 or PEG8. The molecular dynamics-based free-energy calculations and experimental measurements in this study provide a validated model for predicting this property [1]. The enhanced solubility of the PEG20 scaffold is a critical advantage for formulating conjugates with hydrophobic warheads or payloads, preventing aggregation and ensuring reliable in vitro and in vivo dosing.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Predicted high solubility based on PEG20 chain length trend (class-level inference). |
| Comparator Or Baseline | Shorter PEG homologs (e.g., PEG6, PEG8) exhibit correspondingly lower aqueous solubility. |
| Quantified Difference | Solubility trend is non-linear but shows a clear increase with longer PEG chains (class-level inference) [1]. |
| Conditions | Experimental and computational analysis of monodisperse PEG-appended molecules [1]. |
Why This Matters
Higher aqueous solubility enables the creation of more robust and reproducible PROTAC/ADC conjugates, especially when linking hydrophobic ligands, and simplifies in vivo formulation.
- [1] Hamaguchi, R.; Kohata, A.; Hishida, M.; et al. Effect of PEG Chain Length on the Water Solubility of Monodisperse PEG-Appended Molecules. ChemRxiv, 2026. DOI: 10.26434/chemrxiv-2026-q20rq. View Source
